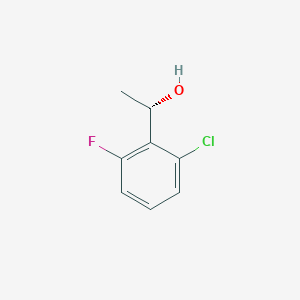
(S)-1-(2-Chloro-6-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Chloro-6-fluorophenyl)ethanol is a chiral compound with a molecular formula of C8H8ClFO It is characterized by the presence of a chlorine atom and a fluorine atom on the benzene ring, making it a halogenated aromatic alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Chloro-6-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2-Chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-(2-Chloro-6-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of (S)-1-(2-Chloro-6-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: (S)-1-(2-Chloro-6-fluorophenyl)ethanone.
Reduction: (S)-1-(2-Chloro-6-fluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(S)-1-(2-Chloro-6-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用機序
The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(2-Chloro-6-fluorophenyl)ethanone: The ketone analog of the compound.
(S)-1-(2-Chloro-6-fluorophenyl)ethane: The fully reduced analog.
2-Chloro-6-fluorophenol: A related compound with a hydroxyl group directly attached to the benzene ring.
Uniqueness
(S)-1-(2-Chloro-6-fluorophenyl)ethanol is unique due to its chiral nature and the presence of both chlorine and fluorine atoms on the aromatic ring. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
(1S)-1-(2-chloro-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 |
InChIキー |
XOKZEMDWMJPKRO-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=CC=C1Cl)F)O |
正規SMILES |
CC(C1=C(C=CC=C1Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


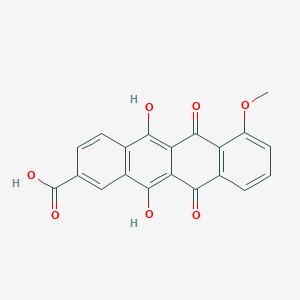
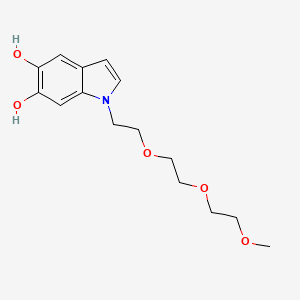

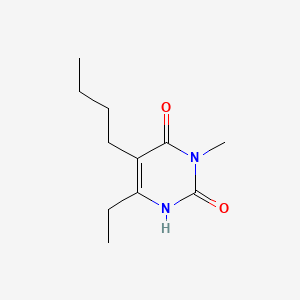
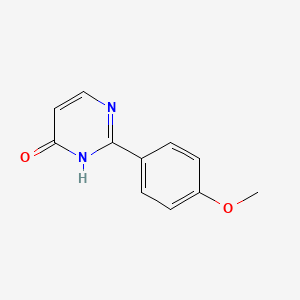
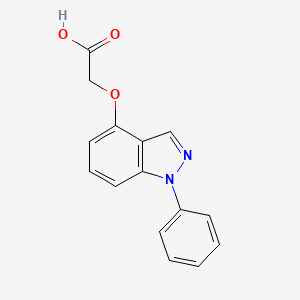
![N'-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide](/img/structure/B12925535.png)
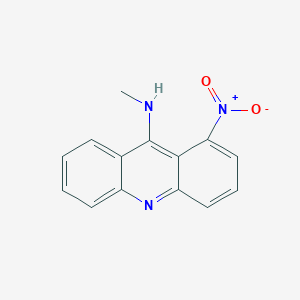
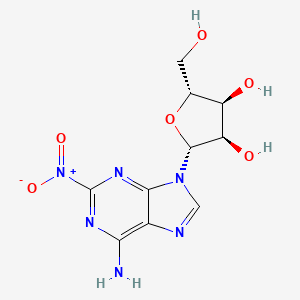
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

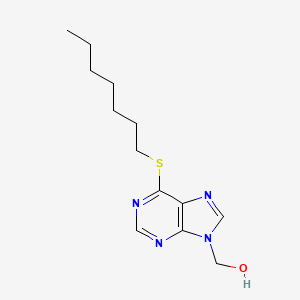
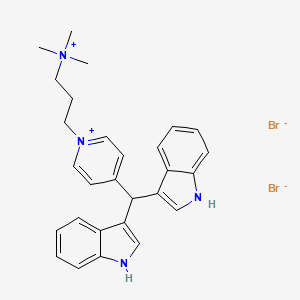
![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)
